benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate: is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a benzyl group attached to a thieno[2,3-b]pyridine core, which includes amino, cyano, and carboxylate functional groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts with mercaptoacetic esters. This reaction forms the thieno[2,3-b]pyridine scaffold, which is then further modified to introduce the benzyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate is used as a building block for synthesizing more complex molecules
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases.
Industry: The compound's fluorescence properties make it useful in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism by which benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,6-diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an ethyl group instead of benzyl.
Methyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl group instead of benzyl.
Uniqueness: Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate stands out due to its benzyl group, which provides unique chemical properties and potential applications compared to its ethyl and methyl counterparts. The benzyl group enhances the compound's stability and reactivity, making it more versatile in various chemical and biological contexts.
Properties
IUPAC Name |
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c17-7-10-6-11-12(18)13(23-15(11)20-14(10)19)16(21)22-8-9-4-2-1-3-5-9/h1-6H,8,18H2,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWVVZCQDRZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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